1-Thia-6-azaspiro[3.4]octane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thia-6-azaspiro[34]octane 1,1-dioxide is a spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its structure
Vorbereitungsmethoden
The synthesis of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications
Analyse Chemischer Reaktionen
1-Thia-6-azaspiro[3.4]octane 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-Thia-6-azaspiro[34]octane 1,1-dioxide has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, this compound may find use in the industry as a precursor for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 1-Thia-6-azaspiro[3.4]octane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms within its structure play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Thia-6-azaspiro[3.4]octane 1,1-dioxide can be compared to other spirocyclic compounds, such as 1-Oxa-6-azaspiro[3.4]octane and 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide. While these compounds share similar structural features, this compound is unique due to the presence of both sulfur and nitrogen atoms within its structure.
Eigenschaften
Molekularformel |
C6H11NO2S |
---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
1λ6-thia-7-azaspiro[3.4]octane 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-2-6(10)1-3-7-5-6/h7H,1-5H2 |
InChI-Schlüssel |
LXLKNWQYNFWNJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CCS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.